8-[3-[4-[bis(4-fluorophenyl)methyl]piperazin-1-yl]propyl]-1,7-dimethyl-3-(2-methylpropyl)purine-2,6-dione;(E)-but-2-enedioic acid
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Overview
Description
The compound 8-[3-[4-[bis(4-fluorophenyl)methyl]piperazin-1-yl]propyl]-1,7-dimethyl-3-(2-methylpropyl)purine-2,6-dione;(E)-but-2-enedioic acid is a complex organic molecule with potential applications in various scientific fields. This compound features a purine core substituted with multiple functional groups, including a piperazine ring and fluorophenyl groups, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-[3-[4-[bis(4-fluorophenyl)methyl]piperazin-1-yl]propyl]-1,7-dimethyl-3-(2-methylpropyl)purine-2,6-dione;(E)-but-2-enedioic acid involves multiple steps, starting with the preparation of the purine core The purine core can be synthesized through a series of condensation reactions involving appropriate starting materials such as guanine derivatives
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route to maximize yield and purity while minimizing the use of hazardous reagents and solvents. This could include the use of continuous flow reactors and green chemistry principles to enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
8-[3-[4-[bis(4-fluorophenyl)methyl]piperazin-1-yl]propyl]-1,7-dimethyl-3-(2-methylpropyl)purine-2,6-dione;(E)-but-2-enedioic acid: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can be performed to introduce or replace functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
8-[3-[4-[bis(4-fluorophenyl)methyl]piperazin-1-yl]propyl]-1,7-dimethyl-3-(2-methylpropyl)purine-2,6-dione;(E)-but-2-enedioic acid: has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in targeting specific receptors or enzymes.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 8-[3-[4-[bis(4-fluorophenyl)methyl]piperazin-1-yl]propyl]-1,7-dimethyl-3-(2-methylpropyl)purine-2,6-dione;(E)-but-2-enedioic acid involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction cascades or metabolic pathways, depending on the specific application.
Properties
CAS No. |
90749-46-5 |
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Molecular Formula |
C35H42F2N6O6 |
Molecular Weight |
680.7 g/mol |
IUPAC Name |
8-[3-[4-[bis(4-fluorophenyl)methyl]piperazin-1-yl]propyl]-1,7-dimethyl-3-(2-methylpropyl)purine-2,6-dione;(E)-but-2-enedioic acid |
InChI |
InChI=1S/C31H38F2N6O2.C4H4O4/c1-21(2)20-39-29-28(30(40)36(4)31(39)41)35(3)26(34-29)6-5-15-37-16-18-38(19-17-37)27(22-7-11-24(32)12-8-22)23-9-13-25(33)14-10-23;5-3(6)1-2-4(7)8/h7-14,21,27H,5-6,15-20H2,1-4H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
InChI Key |
QLFVREDDFWHIRL-WLHGVMLRSA-N |
Isomeric SMILES |
CC(C)CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)CCCN3CCN(CC3)C(C4=CC=C(C=C4)F)C5=CC=C(C=C5)F)C.C(=C/C(=O)O)\C(=O)O |
Canonical SMILES |
CC(C)CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)CCCN3CCN(CC3)C(C4=CC=C(C=C4)F)C5=CC=C(C=C5)F)C.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
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